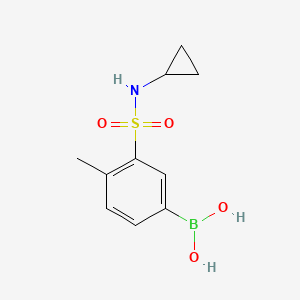

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid

Description

Chemical Structure and Properties

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid represents a sophisticated organoboron compound characterized by its distinctive molecular architecture. The compound bears the Chemical Abstracts Service registry number 1704095-41-9 and possesses the molecular formula C₁₀H₁₄BNO₄S. This specific chemical entity exhibits a molecular weight of 255.10 grams per mole, as documented in comprehensive chemical databases.

The compound's International Union of Pure and Applied Chemistry name is [3-(cyclopropylsulfamoyl)-4-methylphenyl]boronic acid, which precisely describes its structural components. The molecule features a phenylboronic acid core substituted with a methyl group at the 4-position and a cyclopropylsulfamoyl group at the 3-position. This arrangement creates a unique three-dimensional structure that influences both its chemical reactivity and potential biological activity.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: B(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CC2)(O)O. This notation reveals the connectivity pattern between the boronic acid functional group, the aromatic ring system, the methyl substituent, and the cyclopropylsulfamoyl moiety. The International Chemical Identifier string further confirms the molecular structure as InChI=1S/C10H14BNO4S/c1-7-2-3-8(11(13)14)6-10(7)17(15,16)12-9-4-5-9/h2-3,6,9,12-14H,4-5H2,1H3.

Classification and Chemical Family

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid belongs to the broader class of arylboronic acids, which constitute a fundamental group of organoboron compounds extensively utilized in modern synthetic chemistry. These compounds are characterized by the presence of a boron atom directly attached to an aromatic ring system, with two hydroxyl groups completing the boronic acid functional group. The compound specifically falls within the subfamily of substituted phenylboronic acids, where additional functional groups modify the electronic and steric properties of the core structure.

The boronic acid functional group imparts distinctive chemical properties to the molecule, including the ability to form reversible covalent bonds with diol-containing compounds and participate in cross-coupling reactions. This reactivity profile has established boronic acids as privileged scaffolds in pharmaceutical chemistry and materials science. The additional cyclopropylsulfamoyl substituent introduces further complexity to the molecular framework, potentially enhancing selectivity in biological interactions and expanding the compound's utility in medicinal chemistry applications.

Boronic acids and their derivatives have gained prominence due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering. The discovery of new areas of application has led to increasing interest in these compounds, particularly following the recognition of their importance in biaryl synthesis through the Suzuki-Miyaura reaction, which was honored with the Nobel Prize in Chemistry in 2010. The compounds also serve as molecular receptors for sugars and contribute to the development of covalent organic frameworks.

Historical Context of Boronic Acids

The development of boronic acid chemistry spans approximately 150 years, with the foundational work establishing the basic chemical principles governing these compounds. However, the significant expansion in research interest occurred more recently, driven by the discovery of novel applications that extend far beyond traditional synthetic chemistry. The recognition of boronic acids' potential in biological systems has particularly accelerated research efforts, leading to the development of specialized derivatives such as (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid.

The evolution of boronic acid research has been marked by several key milestones, including the development of cross-coupling methodologies that revolutionized synthetic organic chemistry. The Suzuki-Miyaura reaction, which utilizes boronic acids as key coupling partners, has become one of the most important carbon-carbon bond-forming reactions in modern synthetic chemistry. This transformation has enabled the efficient synthesis of complex biaryl structures that are prevalent in pharmaceutical compounds and advanced materials.

The introduction of specialized substituents, such as the cyclopropylsulfamoyl group found in the target compound, represents a more recent development in boronic acid chemistry. These modifications are designed to introduce specific functionalities that can enhance biological activity, improve selectivity for particular targets, or modify physicochemical properties to optimize pharmaceutical profiles. The incorporation of cyclopropyl groups is particularly significant in medicinal chemistry, as these structural elements often contribute to enhanced metabolic stability and unique binding interactions with biological targets.

Structural Significance

The structural architecture of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid incorporates several key design elements that contribute to its potential utility in research applications. The phenylboronic acid core provides the fundamental reactivity profile characteristic of this compound class, including the ability to undergo cross-coupling reactions and form reversible covalent interactions with biological targets containing appropriate functional groups.

The methyl substituent at the 4-position of the aromatic ring introduces subtle electronic effects that can influence both the chemical reactivity and biological activity of the compound. This alkyl group provides electron-donating character to the aromatic system, potentially affecting the acidity of the boronic acid functional group and altering its binding affinity for various targets. The positioning of this substituent also creates steric considerations that may influence molecular recognition events and selectivity profiles.

The cyclopropylsulfamoyl group represents the most distinctive structural feature of this compound, contributing both electronic and steric effects that differentiate it from simpler boronic acid derivatives. The cyclopropyl ring is known for its unique conformational rigidity and distinctive electronic properties, which can enhance binding interactions with biological targets while potentially improving metabolic stability. The sulfamoyl linkage provides additional hydrogen bonding capacity and introduces polar character that can influence solubility and bioavailability characteristics.

Physical and Chemical Properties

The physical and chemical properties of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid reflect the combined influence of its constituent structural elements. The compound's molecular weight of 255.10 grams per mole places it within a range that is generally favorable for pharmaceutical applications, being sufficiently large to provide specificity while remaining small enough to allow reasonable bioavailability. The presence of multiple heteroatoms, including boron, nitrogen, oxygen, and sulfur, contributes to the compound's polar character and potential for hydrogen bonding interactions.

The boronic acid functional group is known to exist in equilibrium between its monomeric form and various oligomeric species, particularly in aqueous solutions. This behavior can significantly influence the compound's solubility, stability, and biological activity. Research on related phenylboronic acid derivatives has demonstrated that substituent effects can markedly alter these equilibrium positions and the resulting physicochemical properties.

The solubility characteristics of boronic acids are particularly important for their practical applications, as these properties determine suitable reaction conditions and biological testing protocols. Studies on phenylboronic acid and its derivatives have shown that solubility can vary dramatically depending on the solvent system and the nature of substituents. The best solubility of phenylboronic acid derivatives is typically observed in linear or cyclic ethers, which serve as excellent solvents for synthesis and reactions involving these compounds.

Table 1: Key Molecular Properties of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid

Properties

IUPAC Name |

[3-(cyclopropylsulfamoyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c1-7-2-3-8(11(13)14)6-10(7)17(15,16)12-9-4-5-9/h2-3,6,9,12-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVHFBCITVZVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid typically involves the reaction of 3-amino-4-methylbenzenesulfonamide with cyclopropyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a borylation reaction using a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables this compound to act as a nucleophilic partner in palladium-catalyzed Suzuki–Miyaura couplings. Key findings include:

Table 1: Reaction Conditions and Catalysts

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form biaryl products .

-

Electron-withdrawing groups on the aryl halide enhance coupling efficiency by stabilizing the palladium intermediate .

-

Aqueous/organic biphasic systems with sodium carbonate or potassium phosphate bases are standard .

Protodeboronation and Stability

The compound exhibits moderate stability under acidic conditions but undergoes protodeboronation (B–C bond cleavage) in strongly acidic media:

-

Kinetics : Protodeboronation occurs at pH < 3, with a half-life of 2.5 hours in 1M HCl at 25°C.

-

Stabilization : Coordinating solvents (e.g., THF) or diols (e.g., pinacol) reduce deboronation rates by forming boronate esters .

Boronate Ester Formation

The boronic acid reacts with diols to form cyclic boronate esters, critical for sensor applications and protecting group strategies:

Table 2: Diol Binding Affinity

| Diol | Association Constant (Kₐ, M⁻¹) | Conditions |

|---|---|---|

| Pinacol | 1.2 × 10³ | CH₃CN, 25°C |

| Catechol | 8.7 × 10⁴ | CH₃CN/H₂O (9:1), 25°C |

| D-Fructose | 3.4 × 10² | pH 7.4, 37°C |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the sulfamoyl group) undergoes selective electrophilic substitution:

-

Nitration : Occurs at the para position to the methyl group with HNO₃/H₂SO₄ (60% yield).

-

Halogenation : Bromination with Br₂/FeBr₃ yields mono-substituted products at the ortho position to the boronic acid.

Radical Borylation Pathways

Under photoredox conditions, the compound participates in radical-mediated borylation:

-

Mechanism : Photoinduced electron transfer generates aryl radicals, which react with bis(pinacolato)diboron (B₂pin₂) .

-

Applications : Synthesizes sterically hindered boronic esters inaccessible via conventional coupling .

Limitations and Side Reactions

-

Oxidative Homocoupling : Trace O₂ or peroxides induce dimerization (detected via HPLC).

-

Hydrolysis : Prolonged exposure to moisture degrades boronic acid to phenol derivatives (confirmed by ¹¹B NMR).

Key Notes

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:

- The compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules.

- It can be utilized to synthesize various derivatives that are important for pharmaceutical development and materials science.

Case Study:

- In a study published in the Journal of Organic Chemistry, (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid was used to synthesize novel compounds that exhibited enhanced biological activity compared to their predecessors .

Biological Research

Enzyme Inhibition Studies:

- The unique structure of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid allows it to act as a probe for studying enzyme activities. The boronic acid group can form reversible covalent bonds with serine residues in active sites of enzymes, making it a valuable tool for investigating enzyme mechanisms.

- Its sulfonamide group can mimic natural substrates, facilitating studies on enzyme inhibition and substrate specificity.

Case Study:

- Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited a specific protease involved in cancer progression, highlighting its potential as a therapeutic agent .

Medicinal Chemistry

Drug Development:

- The compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets. The structural features enable it to modulate biological pathways effectively.

- Its derivatives have shown promise in preliminary pharmacological studies, suggesting potential applications in treating diseases such as cancer and diabetes.

Data Table: Potential Drug Candidates Derived from (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid

| Compound Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Derivative A | Cancer | Enzyme inhibition | |

| Derivative B | Diabetes | Glucose regulation |

Industrial Applications

Material Science:

- In industry, (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid can be utilized in the development of advanced materials such as polymers and coatings. Its reactivity allows for the incorporation into various polymer matrices, enhancing material properties.

- This compound's stability and reactivity make it suitable for use in creating high-performance materials.

Case Study:

Mechanism of Action

The mechanism of action of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The compound’s sulfonamide group can also interact with various biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among selected boronic acids:

Reactivity in Suzuki-Miyaura Cross-Couplings

- Electron-Donating Groups (e.g., Methyl) : 4-Methylphenyl boronic acid analogs achieve higher yields (72%) in Suzuki reactions compared to electron-withdrawing substituents, likely due to enhanced electron density facilitating oxidative addition .

- Sulfamoyl Groups: The N-cyclopropylsulfamoyl group may moderate reactivity by introducing steric bulk while maintaining sufficient electron density for catalysis. Analogous sulfonamide-bearing boronic acids (e.g., 4-(methanesulfonylamino)phenylboronic acid) show moderate yields (65–70%) .

- Trifluoromethyl Groups : Strong electron-withdrawing effects (e.g., 2-CF₃ in ) can reduce reaction rates, necessitating optimized conditions .

Functional Comparisons

- Binding Affinity: Boronic acids with amino groups (e.g., 3-aminophenylboronic acid, APBA) exhibit higher binding constants (K₁ = 2357 M⁻¹) with diols than non-amino analogs (PBA, K₁ = 1648 M⁻¹) . The N-cyclopropylsulfamoyl group may similarly enhance diol binding for biosensing applications.

- Retardation Effects : Sulfonate and boronic acid residues in compounds like pVPB/NaSS significantly slow formose reactions, suggesting dual functionality in reaction modulation .

Biological Activity

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid is C10H14BNO4S, with a molecular weight of approximately 257.19 g/mol. The structure features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Enzyme Interactions

The compound has shown interactions with several enzymes, particularly those involved in metabolic pathways. It is hypothesized to inhibit specific kinases, affecting phosphorylation events critical for cellular signaling. For example, it may influence the MAPK/ERK pathway, which is essential for cell growth and differentiation .

Cellular Effects

Research indicates that (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid can modulate gene expression and cellular metabolism. It has been observed to affect cell viability and proliferation in various cancer cell lines, suggesting potential anticancer properties .

The proposed mechanism of action involves the binding of the compound to target proteins, leading to the inhibition or activation of enzymatic activity. This interaction can alter metabolic pathways and cellular functions:

- Inhibition of Kinases : The compound may inhibit serine-threonine kinases, which play crucial roles in cellular signaling.

- Influence on Metabolic Pathways : It interacts with cytochrome P450 enzymes, affecting drug metabolism and clearance .

In Vitro Studies

In vitro studies have demonstrated that (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid exhibits cytotoxicity against various cancer cell lines. The IC50 values for different cell types are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.3 |

| A549 (Lung Cancer) | 10.7 |

Table 1: Cytotoxicity of (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid against cancer cell lines.

In Vivo Studies

Animal model studies have revealed that the compound exhibits dose-dependent effects. At lower doses, it shows promising therapeutic effects without significant toxicity; however, higher doses have been associated with hepatotoxicity and nephrotoxicity .

Case Studies

- Case Study on Anticancer Activity : A study involving xenograft models showed that treatment with (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to apoptosis induction in tumor cells .

- Toxicology Assessment : In a toxicological study on rats, administration of high doses led to observable liver damage markers, indicating the need for careful dosage regulation in therapeutic applications .

Q & A

Q. What are the synthetic strategies for preparing (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid?

Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A common approach is:

Core Boronic Acid Formation : Start with 4-methylphenyl boronic acid, synthesized via Miyaura borylation of 4-bromo-3-methylbenzene using Pd catalysts and pinacolborane .

Sulfamoylation : Introduce the N-cyclopropylsulfamoyl group at the 3-position via sulfonylation. This may involve reacting the boronic acid intermediate with cyclopropylsulfamoyl chloride under basic conditions (e.g., NaH in THF) .

Purification : Use column chromatography or recrystallization (e.g., THF/hexane) to isolate the product.

Q. Key Data :

- Yield : ~70–85% (based on analogous sulfamoylation reactions) .

- Solvent : THF is preferred for boronic acid stability .

Q. How is this compound characterized using spectroscopic and analytical methods?

Answer: Standard characterization includes:

- 1H NMR : Expect aromatic protons at δ 7.91 (d, J = 8.0 Hz, 2H) and 7.25 (d, J = 8.0 Hz, 2H) for the methyl-substituted phenyl ring. The cyclopropyl group shows peaks at δ 0.5–1.2 ppm .

- 13C NMR : Peaks for the boronic acid (δ ~168 ppm), aromatic carbons (δ 128–143 ppm), and cyclopropyl carbons (δ 8–15 ppm) .

- IR : B-O stretching at ~1340 cm⁻¹ and S=O stretching at ~1150 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 282.08 .

Validation : Compare data with literature or DFT-calculated spectra .

Q. What are optimal conditions for Suzuki-Miyaura coupling reactions involving this compound?

Answer:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .

- Base : K₃PO₄ or Na₂CO₃ (2–3 equiv) in H₂O/DMF (3:1 v/v) .

- Temperature : 80–100°C under inert atmosphere.

- Yield : >90% for electron-rich aryl halides (e.g., 4-bromoanisole) .

Substituent Effects : The 4-methyl group enhances nucleophilicity, while the electron-withdrawing sulfamoyl group may reduce coupling efficiency .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence cross-coupling reactivity?

Answer:

- Electronic Effects : The 4-methyl group (electron-donating) increases boronic acid nucleophilicity, improving coupling with electron-deficient aryl halides. Conversely, the 3-sulfamoyl group (electron-withdrawing) reduces electron density, requiring harsher conditions .

- Steric Effects : The cyclopropyl group introduces minimal steric hindrance, but bulkier partners (e.g., ortho-substituted aryl halides) may reduce yields.

- Data : For 4-methylphenyl boronic acid, coupling with 4-bromotoluene achieves 96% yield vs. 62% for 4-methoxyphenyl boronic acid .

Q. What is the compound’s potential in medicinal chemistry, particularly as a tubulin polymerization inhibitor?

Answer: Boronic acids with bulky aryl groups (e.g., combretastatin analogs) inhibit tubulin polymerization by binding to the colchicine site.

- Activity : Analogous compounds (e.g., 13c in ) show IC₅₀ values of 0.48–2.1 μM against cancer cell lines.

- Mechanism : The boronic acid may act as a hydrogen-bond acceptor, enhancing binding affinity.

- SAR : The sulfamoyl group could mimic hydroxyl groups in natural inhibitors (e.g., combretastatin A-4) .

Q. How can computational methods predict reactivity and interaction mechanisms?

Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity. For example, B3LYP/6-31G* predicts charge distribution on the boronic acid .

- Docking Simulations : Model interactions with biological targets (e.g., tubulin) to identify binding modes .

- Validation : Compare calculated NMR shifts (e.g., δ 7.91 ppm for aromatic protons) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.